molecular formula C17H15BrCl2N2O B2836892 1-(2-Bromobenzoyl)-4-(2,5-dichlorophenyl)piperazine CAS No. 923245-72-1

1-(2-Bromobenzoyl)-4-(2,5-dichlorophenyl)piperazine

Cat. No. B2836892
CAS RN: 923245-72-1
M. Wt: 414.12
InChI Key: SKCMWVCJEXBABA-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-4-(2,5-dichlorophenyl)piperazine (BDP) is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BDP belongs to the family of piperazine derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Characterization

1-(2-Bromobenzoyl)-4-(2,5-dichlorophenyl)piperazine belongs to a broader class of compounds that have been extensively researched for their synthesis and potential applications in various fields of science, particularly in medicinal chemistry. While the specific compound does not directly appear in the presented studies, closely related compounds have been synthesized and characterized, laying the groundwork for understanding its potential applications. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, via methods such as alkylation, acidulation, and hydrolysis, has been described, indicating a methodology that could potentially be applied or adapted for the synthesis of 1-(2-Bromobenzoyl)-4-(2,5-dichlorophenyl)piperazine (Li Ning-wei, 2006).

Antimicrobial Activities

Research into the antimicrobial activities of piperazine derivatives, including compounds with structural similarities to 1-(2-Bromobenzoyl)-4-(2,5-dichlorophenyl)piperazine, has shown that these compounds possess potential antibacterial and antifungal properties. For instance, novel piperazine derivatives have been evaluated for their antimicrobial activity, showing good to moderate activities against various test microorganisms, suggesting that 1-(2-Bromobenzoyl)-4-(2,5-dichlorophenyl)piperazine could also be investigated for such applications (H. Bektaş et al., 2007).

Anticancer Potential

The research on piperazine derivatives extends into their evaluation as potential anticancer agents. Studies have demonstrated the synthesis of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and their cytotoxicities against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines. This line of research highlights the potential of piperazine compounds, including those structurally related to 1-(2-Bromobenzoyl)-4-(2,5-dichlorophenyl)piperazine, as anticancer therapeutics (M. Yarim et al., 2012).

Chemical Synthesis Techniques

The chemical synthesis of piperazine derivatives, including the exploration of novel synthetic routes and the characterization of new compounds, underpins much of the research in this area. For example, the visible-light-driven CarboxyLic Amine Protocol (CLAP) for the synthesis of 2-substituted piperazines showcases advanced techniques in organic synthesis that could be applicable to the synthesis and study of 1-(2-Bromobenzoyl)-4-(2,5-dichlorophenyl)piperazine derivatives (Robin Gueret et al., 2020).

properties

IUPAC Name

(2-bromophenyl)-[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrCl2N2O/c18-14-4-2-1-3-13(14)17(23)22-9-7-21(8-10-22)16-11-12(19)5-6-15(16)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCMWVCJEXBABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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